molecular formula C27H22N4O7 B11538925 2-ethoxy-4-[(E)-{2-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate

2-ethoxy-4-[(E)-{2-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate

Cat. No.: B11538925
M. Wt: 514.5 g/mol
InChI Key: YPJRMTBGRUNZPK-LQKURTRISA-N
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Description

2-ETHOXY-4-[(E)-{[(5-METHYL-3-PHENYL-1,2-OXAZOL-4-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE is a complex organic compound with the molecular formula C27H22N4O7 It is known for its unique structural features, which include an ethoxy group, a phenyl group, and a nitrobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXY-4-[(E)-{[(5-METHYL-3-PHENYL-1,2-OXAZOL-4-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-ethoxy-4-formylphenyl 4-nitrobenzoate and 5-methyl-3-phenyl-1,2-oxazol-4-ylformamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of industrial-grade reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

2-ETHOXY-4-[(E)-{[(5-METHYL-3-PHENYL-1,2-OXAZOL-4-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-ETHOXY-4-[(E)-{[(5-METHYL-3-PHENYL-1,2-OXAZOL-4-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ETHOXY-4-[(E)-{[(5-METHYL-3-PHENYL-1,2-OXAZOL-4-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ETHOXY-4-[(E)-{[(5-METHYL-3-PHENYL-1,2-OXAZOL-4-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an ethoxy group, a phenyl group, and a nitrobenzoate ester makes it a versatile compound for various applications .

Properties

Molecular Formula

C27H22N4O7

Molecular Weight

514.5 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)hydrazinylidene]methyl]phenyl] 4-nitrobenzoate

InChI

InChI=1S/C27H22N4O7/c1-3-36-23-15-18(9-14-22(23)37-27(33)20-10-12-21(13-11-20)31(34)35)16-28-29-26(32)24-17(2)38-30-25(24)19-7-5-4-6-8-19/h4-16H,3H2,1-2H3,(H,29,32)/b28-16+

InChI Key

YPJRMTBGRUNZPK-LQKURTRISA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=C(ON=C2C3=CC=CC=C3)C)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=C(ON=C2C3=CC=CC=C3)C)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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